N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of interest in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This complex molecule is characterized by its distinctive structure which includes a triazolo pyridazine core linked to a butylamino group and a benzamide moiety. The unique structural features of this compound make it a candidate for diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors, which can lead to a variety of biological activities .
Biochemical Pathways
It’s known that triazole compounds can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Triazole compounds are known to exhibit a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps. A common method includes the cyclization of appropriate precursors to form the triazolo pyridazine core, followed by functionalization with butylamine and benzamide groups under controlled conditions. Key steps might involve condensation reactions, nucleophilic substitutions, and coupling reactions.
Industrial Production Methods: : While detailed industrial processes are proprietary and vary, they generally scale up laboratory methods. Emphasis is placed on optimizing yield, purity, and cost-effectiveness. Large-scale production would likely involve automated synthesis, with precise control over temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: : N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various types of chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to study its properties or for the synthesis of derivatives.
Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts to proceed efficiently.
Major Products Formed: : Depending on the reaction, major products can vary. Oxidation might produce oxidized derivatives, reduction could lead to the removal of certain functional groups, and substitution reactions often introduce new groups to the triazolo pyridazine core or benzamide moiety.
Scientific Research Applications
This compound finds applications across several domains:
Chemistry: : It serves as an intermediate in the synthesis of other complex molecules, providing insight into reaction mechanisms and chemical behavior.
Biology: : Its biological activities are studied for potential therapeutic applications. It can be a lead compound in drug discovery, influencing cell signaling pathways and protein interactions.
Medicine: : Preliminary studies might investigate its efficacy as a drug candidate for various diseases. It could interact with specific targets like enzymes or receptors.
Industry: : In industrial contexts, it could be used in the development of new materials or as a catalyst in certain chemical processes.
Comparison with Similar Compounds
Comparison: : Similar compounds often share structural motifs like the triazolo pyridazine core but differ in functional groups attached. These differences can significantly affect their biological activity and chemical reactivity.
List of Similar Compounds: : Compounds such as N-(2-(6-(methylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide or N-(2-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide share a core structure but exhibit different properties due to variations in the amine groups attached.
This article gives you a thorough overview of N-(2-(6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide. Got any more curious compounds up your sleeve?
Properties
IUPAC Name |
N-[2-[6-(butylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-2-3-12-19-15-9-10-16-21-22-17(24(16)23-15)11-13-20-18(25)14-7-5-4-6-8-14/h4-10H,2-3,11-13H2,1H3,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTURYXOEPLSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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